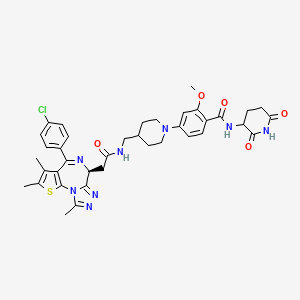
PROTAC BRD4 Degrader-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-22 is a compound designed to target and degrade the BRD4 protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) technology, which uses small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. By targeting BRD4, this compound can modulate various biological processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of PROTAC BRD4 Degrader-22 involves several steps, including the preparation of the ligand for BRD4, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves:
Preparation of the BRD4 ligand: This step involves synthesizing a molecule that can specifically bind to the BRD4 protein.
Preparation of the linker: The linker connects the BRD4 ligand to the E3 ubiquitin ligase ligand. It is usually synthesized through a series of organic reactions.
Preparation of the E3 ubiquitin ligase ligand: This ligand binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.
Coupling reactions: The BRD4 ligand, linker, and E3 ubiquitin ligase ligand are coupled together through a series of chemical reactions to form the final PROTAC molecule
Chemical Reactions Analysis
PROTAC BRD4 Degrader-22 undergoes several types of chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.
Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling reactions: These reactions involve the formation of a bond between two molecules. .
Scientific Research Applications
PROTAC BRD4 Degrader-22 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of the BRD4 protein and its interactions with other molecules.
Biology: It is used to investigate the biological functions of BRD4 and its role in various cellular processes, such as gene expression and cell signaling.
Medicine: It has potential therapeutic applications in treating diseases associated with abnormal BRD4 activity, such as cancer and inflammatory diseases.
Industry: It can be used in the development of new drugs and therapeutic strategies targeting BRD4 .
Mechanism of Action
PROTAC BRD4 Degrader-22 exerts its effects by inducing the degradation of the BRD4 protein. The compound binds to both the BRD4 protein and the E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the disruption of its role in gene expression and other cellular processes, thereby modulating various biological functions .
Comparison with Similar Compounds
PROTAC BRD4 Degrader-22 is unique compared to other similar compounds due to its specific targeting of the BRD4 protein and its ability to induce rapid and reversible degradation. Similar compounds include:
ARV-825: Another PROTAC that targets BRD4, but with different ligands and linkers.
MZ1: A PROTAC that targets BRD4 and has been used in various studies to investigate the mechanism of action of PROTACs.
ZXH-3-26: A PROTAC that targets BRD4 and has been used in studies related to liquid-liquid phase separation .
This compound stands out due to its high specificity and efficiency in degrading BRD4, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C38H41ClN8O5S |
|---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
4-[4-[[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]methyl]piperidin-1-yl]-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C38H41ClN8O5S/c1-20-21(2)53-38-33(20)34(24-5-7-25(39)8-6-24)41-29(35-45-44-22(3)47(35)38)18-32(49)40-19-23-13-15-46(16-14-23)26-9-10-27(30(17-26)52-4)36(50)42-28-11-12-31(48)43-37(28)51/h5-10,17,23,28-29H,11-16,18-19H2,1-4H3,(H,40,49)(H,42,50)(H,43,48,51)/t28?,29-/m0/s1 |
InChI Key |
BIVJJLVZJPBUMK-XIJSCUBXSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


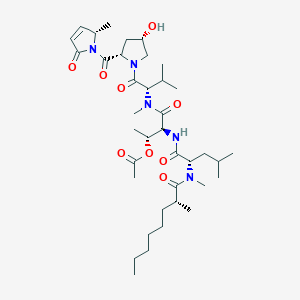
![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)
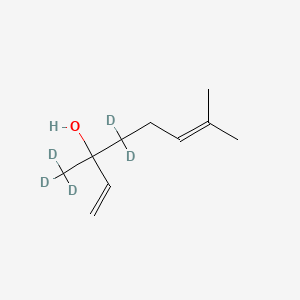
![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

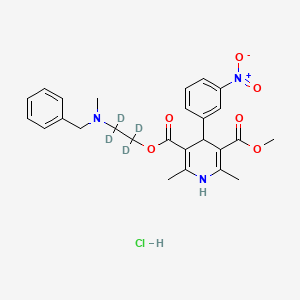
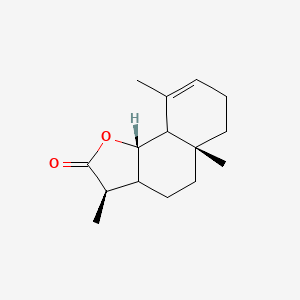

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
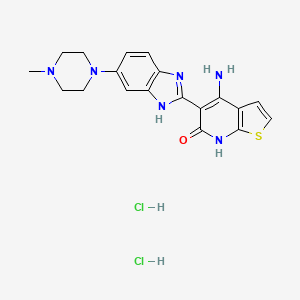
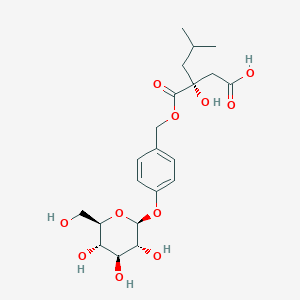
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)


